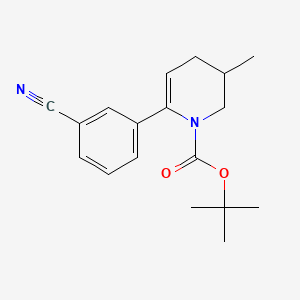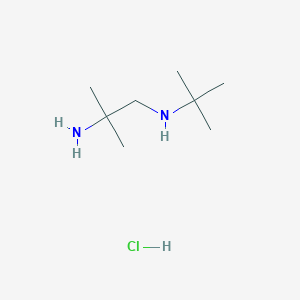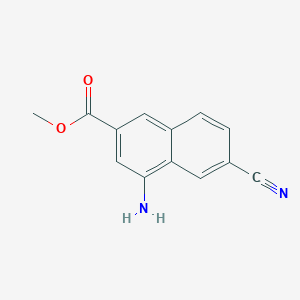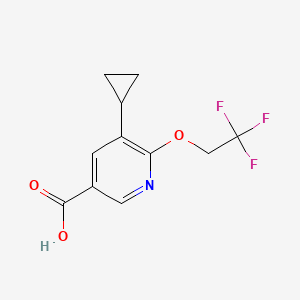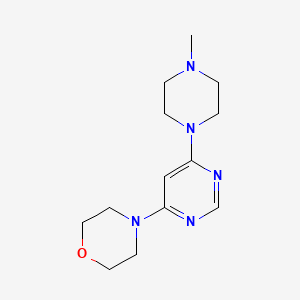
4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a morpholine and a methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a pyrimidine derivative with a morpholine and a methylpiperazine group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, solvents like DMF, and catalysts like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Nilotinib: Similar to imatinib and dasatinib, used for treating chronic myeloid leukemia
Uniqueness
4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with morpholine and methylpiperazine groups makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C13H21N5O |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C13H21N5O/c1-16-2-4-17(5-3-16)12-10-13(15-11-14-12)18-6-8-19-9-7-18/h10-11H,2-9H2,1H3 |
InChI Key |
PXIFMCHEGGYXCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


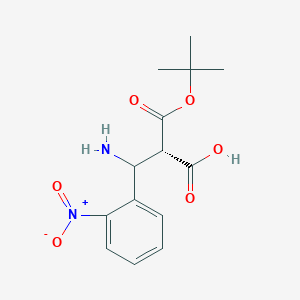

![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)
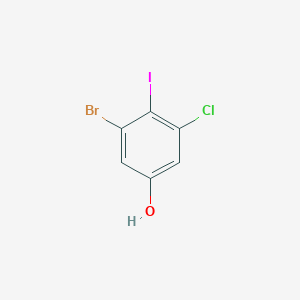
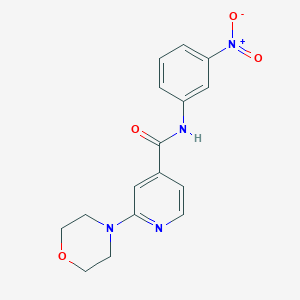
![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)

![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
